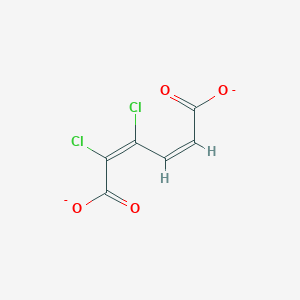
(2Z,4Z)-2,3-dichloromuconate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4Z)-2,3-dichloromuconate(2-) is a 2,3-dichloromuconate(2-) obtained by deprotonation of the carboxy groups of (2Z,4Z)-2,3-dichloromuconic acid. Major species at pH 7.3 It is a conjugate base of a (2Z,4Z)-2,3-dichloromuconic acid.
Scientific Research Applications
Environmental Bioremediation
A significant application of (2Z,4Z)-2,3-dichloromuconate involves its role in environmental bioremediation. Diaphorobacter sp. strain JS3050 can utilize 3,4-dichloronitrobenzene (3,4-DCNB) as a carbon, nitrogen, and energy source. The complete genome of this strain was sequenced, revealing a sophisticated degradation pathway where a nitroarene dioxygenase converts 3,4-DCNB to 4,5-dichlorocatechol, which is then transformed into 3,4-dichloromuconate. This pathway highlights the microbial catabolic diversity and adaptive evolution in response to environmental xenobiotics (Gao et al., 2020).
Pollutant Degradation
(2Z,4Z)-2,3-dichloromuconate is also involved in the degradation of environmental pollutants. Laccase isoenzymes from Pleurotus ostreatus HAUCC 162, in a laccase-mediator system (LMS), efficiently degrade various environmental pollutants, leading to the production of intermediates like 3-chloromuconate. This degradation pathway offers insights into the application of laccases in environmental biotechnology (Zhuo et al., 2018).
Heterogeneous Catalysis
The substance is also a point of interest in the field of heterogeneous catalysis. Research has been conducted on the reactivity of nickel oxide (NiO) for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) with ozone. NiO was found to significantly improve the degradation and mineralization of 2,4-D, highlighting its role as a catalyst. This study opens avenues for the use of (2Z,4Z)-2,3-dichloromuconate in catalytic processes for the degradation of resistant pollutants (Rodríguez et al., 2013).
Photocatalysis
The compound has implications in photocatalysis as well. Fe3O4@WO3/SBA-15 nanomaterials were synthesized and characterized for the photodegradation of dichlorophenoxyacetic acid (2,4-D) under UV irradiation. The study highlighted the photocatalytic efficiency of these nanomaterials, with Fe3O4@WO3/SBA-15 (5%) achieving significant degradation of 2,4-D, indicating a potential application of (2Z,4Z)-2,3-dichloromuconate in advanced photocatalytic degradation processes (Lima et al., 2020).
properties
Product Name |
(2Z,4Z)-2,3-dichloromuconate(2-) |
|---|---|
Molecular Formula |
C6H2Cl2O4-2 |
Molecular Weight |
208.98 g/mol |
IUPAC Name |
(2Z,4Z)-2,3-dichlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2/b2-1-,5-3- |
InChI Key |
SOSGLWHQVQUMLM-NWJCXACMSA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=C(/C(=O)[O-])\Cl)\Cl |
Canonical SMILES |
C(=CC(=O)[O-])C(=C(C(=O)[O-])Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



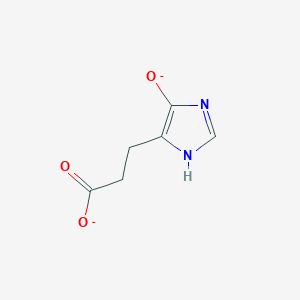
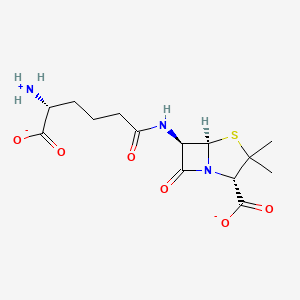

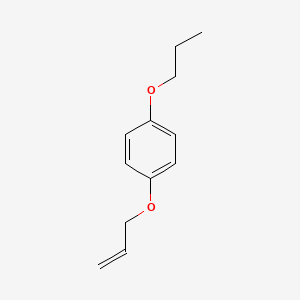
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1262735.png)


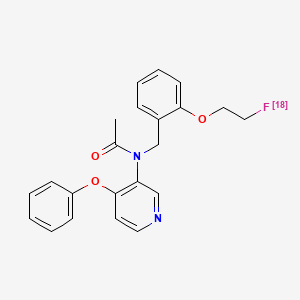
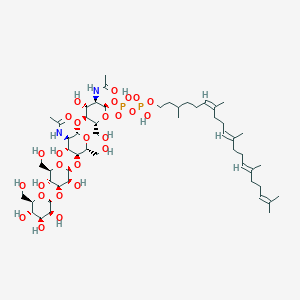


![(7R,13S)-6-[(2S)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1262749.png)
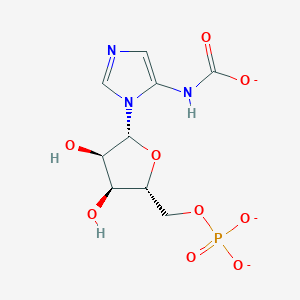
![UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1262753.png)